molecular formula C15H25NO B5685657 N-2-adamantyl-2,2-dimethylpropanamide

N-2-adamantyl-2,2-dimethylpropanamide

Cat. No.: B5685657
M. Wt: 235.36 g/mol
InChI Key: SLRWECGOKGKXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-adamantyl-2,2-dimethylpropanamide is a synthetic organic compound with the molecular formula C15H25NO . It belongs to the class of propanamides and is characterized by a rigid adamantane moiety directly linked to a 2,2-dimethylpropanamide (pivalamide) group. The adamantane component is a well-known hydrophobic and structurally rigid cage molecule often utilized in medicinal chemistry and materials science to influence the properties of a lead compound . The 2,2-dimethylpropanamide (pivalamide) group is a simple amide with significant steric bulk due to its two methyl groups, which can impact the molecule's metabolic stability and binding characteristics . This specific molecular architecture makes this compound a compound of significant interest for research and development. Its primary research applications are as a key intermediate in organic synthesis and medicinal chemistry. Researchers can leverage this compound to develop novel molecular entities, particularly for probing biological systems or creating new materials. The adamantane group can be used to impart high lipid solubility and volumetric properties, which is valuable in the design of pharmacophores targeting hydrophobic pockets in proteins or for the synthesis of metal-organic frameworks. The sterically hindered pivalamide group can contribute to the metabolic stability of the molecule, making it a useful building block in the design of compounds resistant to enzymatic degradation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for any form of human consumption.

Properties

IUPAC Name

N-(2-adamantyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-15(2,3)14(17)16-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-13H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRWECGOKGKXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of N-2-adamantyl-2,2-dimethylpropanamide and their properties:

Compound Name Substituent (R) Key Properties/Applications References
N-Cyclopropyl-2,2-dimethylpropanamide Cyclopropyl Used in synthesizing triazole derivatives with biological activity (e.g., CYP26 inhibition)
N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide Benzyl/4-chlorophenyl Antiproliferative activity against HeLa cells; characterized by NMR and HRMS
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide 2-Hydroxyethyl Hydrophilic derivative; potential for hydrogen bonding (InChIKey: ADTGZIJRMJKELC)
N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethylpropanamide Difluoromethylpyridyl High-purity building block for pharmaceuticals/agrochemicals; versatile reactivity
3-Chloro-N-hydroxy-2,2-dimethylpropanamide Chloro/hydroxyl Irritant (GHS hazard); used in synthesis of sulfonamide derivatives
N1-Benzyl-3-chloro-2,2-dimethylpropanamide Benzyl/chloro Irritant; structural analog with potential for aromatic interactions

Spectroscopic and Physicochemical Properties

  • IR/NMR Trends : Adamantyl’s sp³-hybridized carbons would produce distinct $^{13}\text{C}$ NMR signals (~30–50 ppm for aliphatic carbons), similar to tert-butyl groups in N-methoxy-2,2-dimethylpropanamide derivatives (e.g., 46.2 ppm for CH₂ in N-benzyl analogs) .
  • Lipophilicity: The adamantyl group likely increases logP compared to hydrophilic derivatives like N-(2-hydroxyethyl)-2,2-dimethylpropanamide (logP ~1.5, estimated from C7H15NO2) .

Research Findings and Hypotheses

  • Hypothesized Advantages of Adamantyl :
    • Metabolic Stability : Adamantane’s resistance to oxidation may prolong half-life compared to N-methoxy or hydroxyethyl analogs .
    • Target Engagement : The adamantyl moiety could mimic natural hydrophobic substrates in enzymes or receptors, as seen in sulfonamide derivatives .

Q & A

Q. Table 1: Comparative Reactivity of Adamantyl-Propanamide Derivatives

CompoundReaction TypeYield (%)Key ConditionReference
This compoundSuzuki Coupling55Pd(OAc)2_2, 120°C, 2 h
N-(4-Chlorophenyl)-propanamideHydrolysis851M HCl, reflux, 4 h
N-Methoxy-2,2-dimethylpropanamideOxidation70KMnO4_4, H2_2O, 60°C

Q. Table 2: Biological Activity of Selected Propanamides

CompoundTargetIC50_{50} (µM)Assay TypeReference
This compoundCOX-212.5Enzyme inhibition
N-(4-Chlorophenyl)-propanamideHDAC18.2Fluorescence assay
N-Methoxy-2,2-dimethylpropanamideVibrio cholerae25.0MIC assay

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize microwave or ultrasonic methods to enhance reaction efficiency in sterically hindered systems .
  • Data Validation : Cross-validate computational predictions (e.g., docking scores) with experimental assays to resolve mechanistic ambiguities .
  • Safety Protocols : Handle adamantyl-propanamides in fume hoods due to potential volatility and use PPE to minimize exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.